Structural Elucidation of 5-Amino-1-benzofuran-2-carboxamide hydrochloride: A Spectroscopic Approach
Structural Elucidation of 5-Amino-1-benzofuran-2-carboxamide hydrochloride: A Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous structural confirmation of active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive technical framework for the characterization of 5-Amino-1-benzofuran-2-carboxamide hydrochloride, a heterocyclic compound of interest. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting not just the methodology but the scientific rationale behind experimental design and data interpretation. This document is intended to serve as a field-proven guide for researchers, ensuring analytical protocols are robust, self-validating, and grounded in authoritative principles.
Introduction: The Imperative for Unambiguous Characterization
5-Amino-1-benzofuran-2-carboxamide is a molecule built upon the benzofuran scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] The addition of primary amine and carboxamide functional groups at the C5 and C2 positions, respectively, introduces sites for hydrogen bonding and potential biological interactions, making its derivatives compelling targets for research.
The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds. However, its presence necessitates specific considerations during analytical characterization. Accurate structural elucidation is non-negotiable; it ensures compound identity, informs structure-activity relationship (SAR) studies, and is a prerequisite for any further development. This guide employs the two most powerful techniques in the organic chemist's arsenal—NMR and Mass Spectrometry—to create a complete and verifiable profile of the title compound.
Molecular Structure:

Figure 1. Chemical structure of 5-Amino-1-benzofuran-2-carboxamide hydrochloride with conventional numbering for spectroscopic assignment.
Core Properties:
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Molecular Formula: C₉H₈N₂O₂ · HCl[2]
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Molecular Weight: 213.62 g/mol (Hydrochloride Salt)[2]
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Monoisotopic Mass (Free Base): 192.0586 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the chemical environment of each proton and carbon atom. The resulting data reveals connectivity, the nature of functional groups, and the number of unique atoms, effectively creating a high-resolution map of the molecule.
The "Why": Experimental Design & Rationale
Protocol Trustworthiness: A robust NMR protocol is self-validating. The choice of solvent, experiment type, and acquisition parameters are all made to maximize data quality and ensure unambiguous interpretation.
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Solvent Selection: The hydrochloride salt form dictates the choice of a polar, aprotic deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal candidate for several reasons:
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Excellent Solubilizing Power: It readily dissolves polar organic salts.
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High Boiling Point: Ensures sample stability during longer experiments.
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Aprotic Nature: Unlike D₂O, it does not engage in rapid proton exchange with the amide (-CONH₂) or the ammonium (-NH₃⁺) protons, allowing for their direct observation.[3] This is critical for complete structural confirmation. The residual proton signal for DMSO-d₆ appears around δ 2.50 ppm, and the carbon signal is at δ 39.5 ppm, providing convenient internal references.[4]
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Experiment Suite: A combination of 1D and 2D experiments is essential for irrefutable assignments.
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¹H NMR: Quantifies protons and reveals their immediate electronic environment and neighboring protons through chemical shift and spin-spin coupling.
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¹³C NMR: Identifies all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR.
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2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, definitively linking adjacent protons.
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (¹H-¹³C one-bond correlation), providing a powerful tool for assigning the carbon skeleton.
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Detailed Experimental Protocol: NMR
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Sample Preparation: Accurately weigh 5-10 mg of 5-Amino-1-benzofuran-2-carboxamide hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]
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¹H NMR Acquisition:
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Acquire data over a spectral width of at least 12 ppm.
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Employ a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.
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Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[5]
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¹³C NMR Acquisition:
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Acquire data using proton decoupling to produce a spectrum with singlets for each carbon.
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Use a spectral width of ~200 ppm.
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A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
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2D NMR Acquisition (COSY & HSQC):
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Acquire using standard pulse programs available on the spectrometer software.
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Optimize spectral widths in both dimensions to encompass all relevant signals. These experiments are crucial for resolving ambiguities in complex spectra.[6]
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Predicted Spectral Data & Interpretation
The following tables summarize the predicted NMR data. These predictions are based on established chemical shift principles for aromatic and heterocyclic systems.[7][8]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Expected Correlations |
| H7 | ~7.5 - 7.7 | d | J = 8.5 - 9.0 (ortho) | 1H | Ortho-coupled to H6. Will show a COSY cross-peak with H6. |
| H3 | ~7.4 - 7.6 | s | - | 1H | Furan proton adjacent to the carboxamide group. No adjacent protons to couple with. |
| H6 | ~7.2 - 7.4 | dd | J = 8.5 - 9.0 (ortho), 2.0 - 2.5 (meta) | 1H | Coupled to both H7 (ortho) and H4 (meta). Will show COSY cross-peaks with H7 and H4. |
| H4 | ~7.1 - 7.3 | d | J = 2.0 - 2.5 (meta) | 1H | Meta-coupled to H6. Will show a COSY cross-peak with H6. |
| -CONH₂ | ~8.0 & ~7.6 | br s, br s | - | 2H | Two distinct, broad signals for the diastereotopic amide protons. |
| -NH₃⁺ | ~9.0 - 10.0 | br s | - | 3H | Broad signal due to proton exchange and quadrupolar broadening from ¹⁴N. Shifted significantly downfield due to protonation. |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Expected HSQC Correlation |
| C=O (Amide) | ~160 - 165 | Quaternary carbon, no HSQC cross-peak. Most downfield signal. |
| C7a | ~155 - 158 | Quaternary carbon, part of the benzene ring fused to the furan oxygen. |
| C2 | ~145 - 150 | Quaternary carbon of the furan ring, attached to the carboxamide. |
| C5 | ~140 - 145 | Quaternary carbon attached to the ammonium group. |
| C3a | ~125 - 130 | Quaternary carbon at the furan-benzene ring fusion. |
| C7 | ~120 - 125 | HSQC correlation with H7. |
| C4 | ~115 - 120 | HSQC correlation with H4. |
| C6 | ~110 - 115 | HSQC correlation with H6. |
| C3 | ~105 - 110 | HSQC correlation with H3. |
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a compound. It serves as an orthogonal technique to NMR, providing complementary and confirmatory evidence of the compound's identity.
The "Why": Experimental Design & Rationale
Protocol Trustworthiness: The choice of ionization technique and analyzer is paramount for obtaining meaningful data for a polar salt.
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Ionization Technique: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[9] For 5-Amino-1-benzofuran-2-carboxamide hydrochloride, which is already protonated at the amino group in solution, ESI in positive ion mode is ideal. It will detect the cationic form of the free base, [M+H]⁺.
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Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is highly recommended. These instruments provide High-Resolution Mass Spectrometry (HRMS) data, measuring the mass-to-charge ratio (m/z) to four or more decimal places.[10] This level of precision allows for the unambiguous determination of the elemental formula, a powerful tool for confirming the identity of a novel compound.[11]
Detailed Experimental Protocol: MS
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. The solvent should be compatible with ESI.
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Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a TOF or Orbitrap mass analyzer.
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Infusion: The sample can be directly infused into the mass spectrometer to obtain the mass spectrum.
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Data Acquisition:
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Acquire data in positive ion mode.
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Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
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For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.[12]
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Predicted Spectral Data & Interpretation
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Primary Ion: The instrument will detect the protonated free base (M = C₉H₈N₂O₂). The expected ion is [M+H]⁺ .
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HRMS Data: The calculated exact mass for the [M+H]⁺ ion (C₉H₉N₂O₂⁺) is 193.0664 . Observing a peak at this m/z value within a narrow tolerance (e.g., ± 5 ppm) provides very strong evidence for the elemental composition.
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| Ion | Calculated Exact m/z | Elemental Formula |
| [M+H]⁺ | 193.0664 | C₉H₉N₂O₂ |
| [M+Na]⁺ | 215.0483 | C₉H₈N₂O₂Na |
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MS/MS Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. Key predicted fragments from the precursor ion at m/z 193.07 are shown below.
Table 4: Predicted MS/MS Fragments of [M+H]⁺ (m/z 193.07)
| Fragment m/z | Proposed Loss | Fragment Structure |
| 176.06 | Loss of NH₃ | Protonated 5-Amino-1-benzofuran-2-carbonitrile |
| 148.05 | Loss of -CONH₂ | 5-Aminobenzofuran cation |
| 120.04 | Loss of -CONH₂ and CO | Subsequent loss of carbon monoxide |
Integrated Analytical Workflow
The synergy between NMR and MS provides a validation system where the results of one technique confirm the other. The workflow below illustrates a logical and efficient process for complete characterization.
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- 12. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
